Amdizalisib vs Parsaclisib: PI3Kδ Isoform Selectivity Fold Comparison
Amdizalisib exhibits >250-fold selectivity for PI3Kδ over other PI3K isoforms (α, β, γ) in biochemical enzyme inhibition assays [1]. In contrast, parsaclisib demonstrates ~120-fold selectivity for PI3Kδ over PI3Kγ in biochemical assays [2]. Additionally, amdizalisib showed no significant inhibition over 319 protein kinases at 1 µM concentration [1]. This selectivity advantage may translate to reduced off-target kinase inhibition.
| Evidence Dimension | PI3K isoform selectivity (fold over other PI3K isoforms) |
|---|---|
| Target Compound Data | >250-fold selectivity for PI3Kδ over PI3Kα, β, γ; no significant inhibition of 319 protein kinases at 1 µM |
| Comparator Or Baseline | Parsaclisib: ~120-fold selectivity for PI3Kδ over PI3Kγ (biochemical assay) |
| Quantified Difference | Amdizalisib selectivity approximately 2-fold higher than parsaclisib for PI3Kδ over PI3Kγ |
| Conditions | Biochemical enzyme inhibition assay (Transcreener Fluorescence Polarization); Eurofins KinaseProfiler panel (323 kinases) |
Why This Matters
Higher isoform selectivity may reduce off-target inhibition of PI3Kα, β, and γ, which are associated with hyperglycemia, hepatotoxicity, and immune dysfunction respectively.
- [1] Hu J, Wang J, Dai X, He J, Liang J, Yu Y, et al. Abstract 5454: Amdizalisib (HMPL-689), a highly selective PI3Kδ inhibitor, exhibits potent anti-tumor activity in pre-clinical B-cell lymphoma models. Cancer Res. 2022 Jun 15;82(12_Suppl):5454. doi: 10.1158/1538-7445.AM2022-5454. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. amdizalisib Ligand Page. Accessed 2026. View Source
